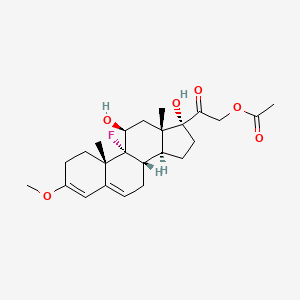
21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one is a synthetic steroid ester. It is characterized by the presence of a fluoro group at position 9, hydroxy groups at positions 11 and 17, and oxo groups at positions 3 and 20. This compound is part of a class of fluorinated steroids, which are known for their potent biological activities .
Preparation Methods
The synthesis of 21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one involves several steps The starting material is typically a pregnane derivative, which undergoes fluorination at position 9, followed by hydroxylation at positions 11 and 17Industrial production methods often utilize advanced techniques such as catalytic hydrogenation and selective fluorination to achieve high yields and purity .
Chemical Reactions Analysis
21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the oxo groups to hydroxyl groups.
Substitution: Halogenation or acetylation reactions can introduce new functional groups at specific positions on the steroid backbone. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and fluorinated steroids.
Biology: The compound is utilized in research on steroid hormone receptors and their biological activities.
Medicine: It has potential therapeutic applications in the treatment of inflammatory and autoimmune diseases due to its potent anti-inflammatory properties.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one involves binding to specific steroid hormone receptors. This binding triggers a cascade of molecular events, leading to the modulation of gene expression and subsequent biological effects. The compound’s fluorinated structure enhances its binding affinity and potency compared to non-fluorinated steroids .
Comparison with Similar Compounds
21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one can be compared to other similar compounds such as:
9alpha-Fluoro-11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate: This compound shares a similar fluorinated steroid structure but differs in the position of the double bonds and functional groups.
Betamethasone: An isomer of dexamethasone, betamethasone is another fluorinated steroid with potent anti-inflammatory properties. The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct biological activities and therapeutic potential
Properties
Molecular Formula |
C24H33FO6 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-3-methoxy-10,13-dimethyl-2,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H33FO6/c1-14(26)31-13-20(28)23(29)10-8-17-18-6-5-15-11-16(30-4)7-9-21(15,2)24(18,25)19(27)12-22(17,23)3/h5,11,17-19,27,29H,6-10,12-13H2,1-4H3/t17-,18-,19-,21-,22-,23-,24-/m0/s1 |
InChI Key |
NNBOHHAEDQDGJY-IYQKUMFPSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CC=C4[C@@]3(CCC(=C4)OC)C)F)O)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC=C4C3(CCC(=C4)OC)C)F)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



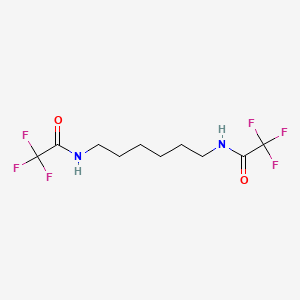
![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)
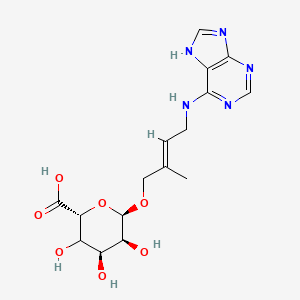
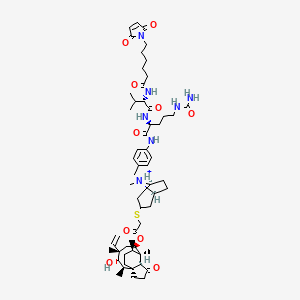
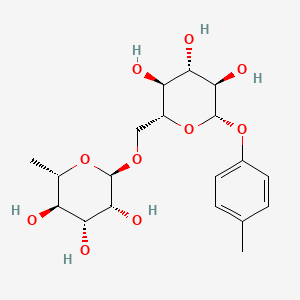
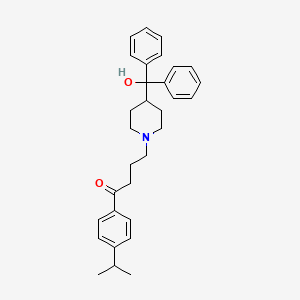
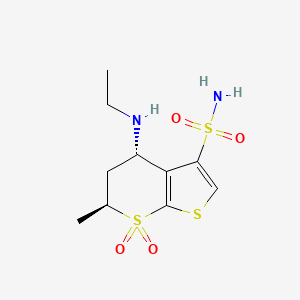
![3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid](/img/structure/B13435938.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)
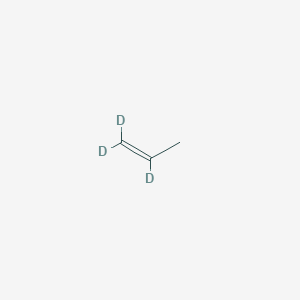
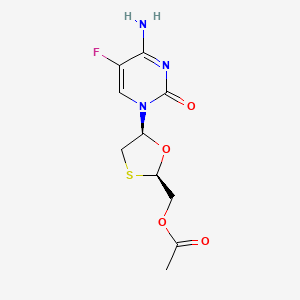
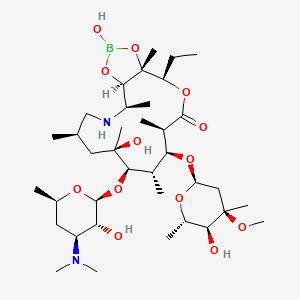
![ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate](/img/structure/B13435954.png)
